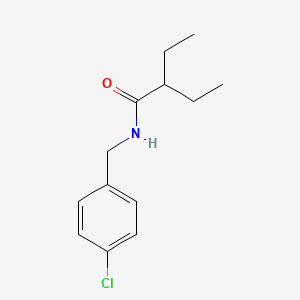
N-(4-chlorobenzyl)-2-ethylbutanamide
描述
N-(4-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a chemical compound that belongs to the class of anxiolytic drugs. It is widely used in scientific research for its potential therapeutic effects in treating anxiety disorders.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in regulating anxiety and stress responses. N-(4-chlorobenzyl)-2-ethylbutanamide enhances the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety symptoms.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-2-ethylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. Additionally, it has been found to modulate the activity of ion channels, such as voltage-gated calcium channels and potassium channels, which are involved in the regulation of neuronal excitability. N-(4-chlorobenzyl)-2-ethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It has a high degree of selectivity for the GABAergic system, which allows for precise targeting of specific neuronal pathways. Additionally, it has a low toxicity profile, which makes it safe for use in animal studies. However, there are also limitations to its use in lab experiments. N-(4-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may require frequent dosing to maintain therapeutic levels. Additionally, its effects may be influenced by factors such as age, sex, and genetic variability, which can complicate experimental design.
未来方向
There are several potential future directions for research on N-(4-chlorobenzyl)-2-ethylbutanamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as longer half-life and increased selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-chlorobenzyl)-2-ethylbutanamide and its effects on different neuronal pathways. Finally, there is a need for clinical trials to evaluate the efficacy and safety of N-(4-chlorobenzyl)-2-ethylbutanamide in treating anxiety disorders and other neurological conditions.
合成方法
N-(4-chlorobenzyl)-2-ethylbutanamide can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-ethylbutyric acid. The resulting intermediate is then converted to the final product through a series of chemical reactions, including esterification, amidation, and reduction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
科学研究应用
N-(4-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its anxiolytic and neuroprotective effects. It has been shown to have a positive impact on the cognitive and emotional symptoms of anxiety disorders, such as generalized anxiety disorder and panic disorder. Additionally, it has been found to have potential therapeutic applications in treating neuropathic pain, alcohol withdrawal syndrome, and sleep disorders.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-11(4-2)13(16)15-9-10-5-7-12(14)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGFHVXZLQORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982821 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6428-39-3 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)
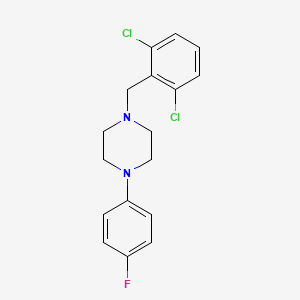
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
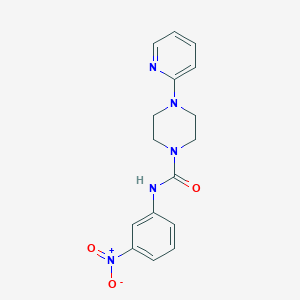
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)
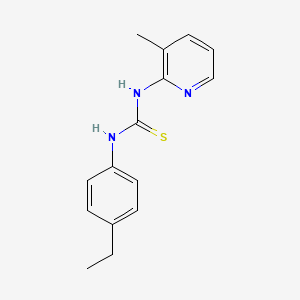


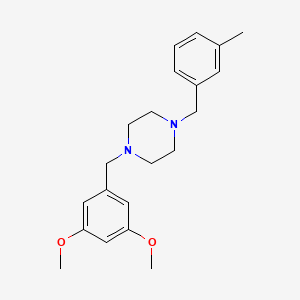
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)